

Navigating the Chemical Landscape of 1-Chlorooctane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chlorooctane

Cat. No.: B087089

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This in-depth technical guide serves as a comprehensive resource on **1-Chlorooctane**, a versatile alkylating agent and intermediate in organic synthesis. This document provides a detailed overview of its chemical synonyms, physical and chemical properties, and key experimental protocols relevant to its application in research and development.

Chemical Identity and Synonyms

1-Chlorooctane, identified by the CAS Number 111-85-3, is known by several synonyms in chemical literature and commercial databases.^{[1][2][3][4][5]} A comprehensive list of these names is crucial for effective literature searches and material procurement.

Synonym	Reference
n-Octyl chloride	^{[2][4][6][7]}
Octyl chloride	^{[1][2][4][5]}
Capryl chloride	^{[2][3]}
1-Octyl chloride	^{[2][3]}
Octane, 1-chloro-	^[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-Chlorooctane** is essential for its safe handling, application in reactions, and for the purification of its products.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ Cl	[1][2]
Molecular Weight	148.67 g/mol	[1][4]
Appearance	Colorless liquid	
Boiling Point	183 °C (lit.)	[8]
Melting Point	-61 °C (lit.)	[8]
Density	0.875 g/mL at 25 °C (lit.)	[8]
Refractive Index (n _{20/D})	1.430 (lit.)	[8]
Vapor Pressure	1 mmHg (22.2 °C)	[8]
Flash Point	61 °C (closed cup)	[8]
Solubility	Insoluble in water; soluble in alcohol and ether.	

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of **1-Chlorooctane**.

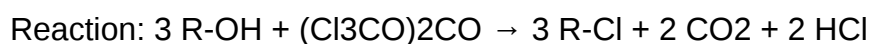
Spectroscopic Technique	Availability	Reference
¹ H NMR	Available	[9]
¹³ C NMR	Available	[5]
Mass Spectrometry (MS)	Available	
Infrared Spectroscopy (IR)	Available	[7]

Experimental Protocols

Detailed methodologies for the synthesis and reactions of **1-Chlorooctane** are critical for its practical application.

Synthesis of 1-Chlorooctane from n-Octanol using Bis(trichloromethyl) Carbonate

This method provides a safer alternative to using phosgene or thionyl chloride.^[2]

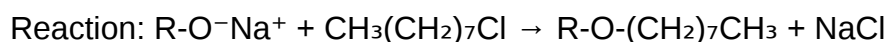


Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and dropping funnels, dissolve the organic amine catalyst (e.g., pyridine) in an organic solvent (e.g., toluene).
- Heat the solution to the reaction temperature (60-150 °C).
- Slowly and simultaneously add solutions of n-octanol and bis(trichloromethyl) carbonate in the same organic solvent. The molar ratio of n-octanol to bis(trichloromethyl) carbonate should be approximately 1:0.5, and the catalyst ratio can be around 0.2.^[2]
- After the addition is complete, maintain the reaction mixture at the set temperature for 4-9 hours.^[2]
- After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **1-Chlorooctane**.

Williamson Ether Synthesis of an Octyl Ether

This protocol describes a general procedure for the synthesis of an ether using **1-Chlorooctane** as the alkylating agent. This is an adaptation of the well-established Williamson ether synthesis.



Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (R-OH) to a suitable anhydrous solvent (e.g., THF).
- Add a strong base, such as sodium hydride (NaH), portion-wise to the alcohol solution at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
- **Nucleophilic Substitution:** To the freshly prepared alkoxide solution, add **1-Chlorooctane** (1.0 equivalent) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude ether can be purified by column chromatography or distillation.

Nucleophilic Substitution with Sodium Azide

This procedure outlines the synthesis of 1-azidooctane, a versatile intermediate, from **1-Chlorooctane**. This is an adaptation of a protocol for 1-bromooctane.[\[10\]](#)



Procedure:

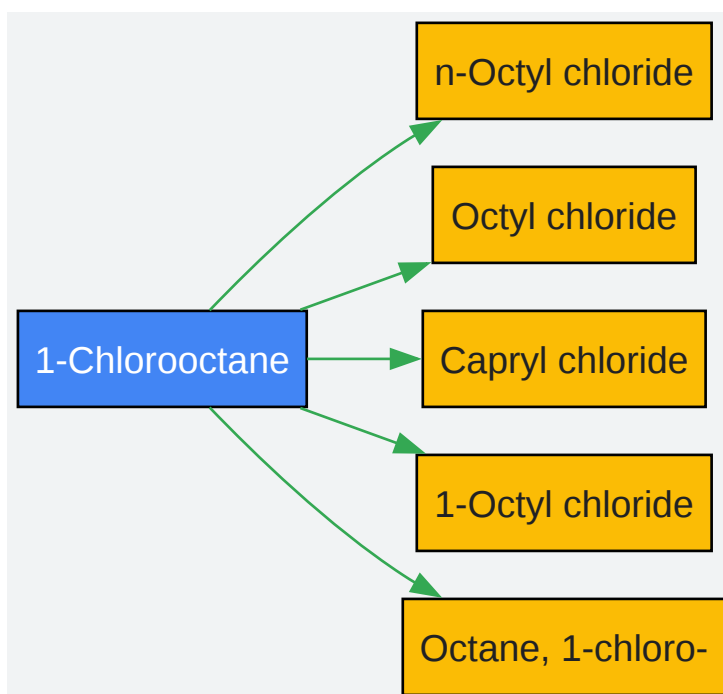
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **1-Chlorooctane** (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Add sodium azide (NaN_3 , 1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-70 °C and stir vigorously.[10]
- Monitor the reaction by TLC. The reaction may take 12-24 hours to complete.[10]
- After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the product with an organic solvent like diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude 1-azidooctane, which can be further purified by vacuum distillation.

Visualizing Chemical Relationships and Workflows

Synonym Relationship Diagram

The following diagram illustrates the relationship between **1-Chlorooctane** and its common synonyms.

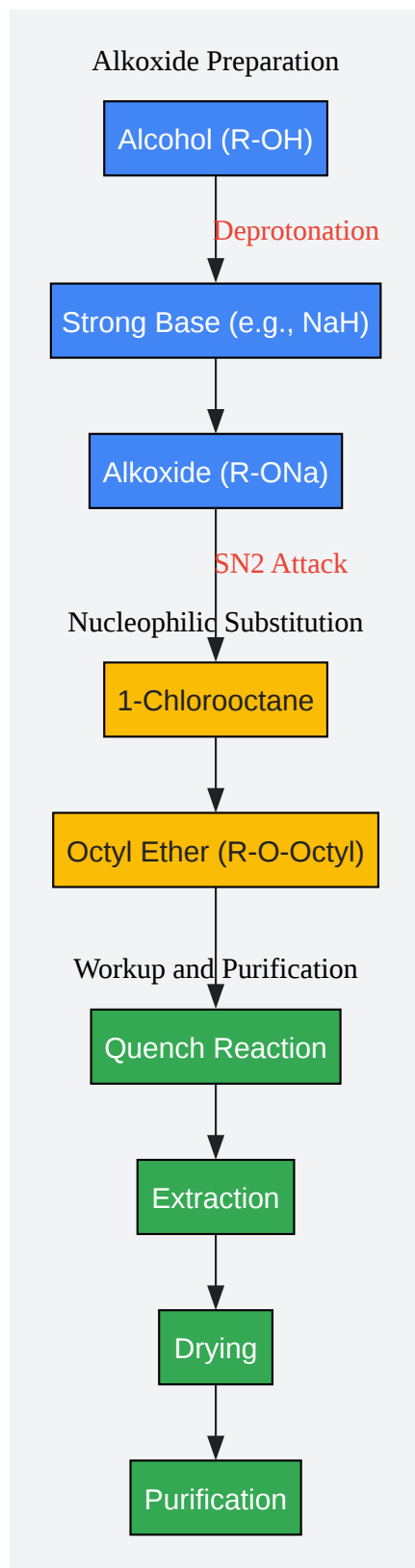


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Caption: Relationship of **1-Chlorooctane** to its synonyms.

Experimental Workflow for Williamson Ether Synthesis

This diagram outlines the key steps in the Williamson ether synthesis using **1-Chlorooctane**.



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Caption: Workflow for Williamson Ether Synthesis.

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